molecular formula C4H4Cl2O B8763518 1,4-Dichloro-3-buten-2-one

1,4-Dichloro-3-buten-2-one

Cat. No.: B8763518
M. Wt: 138.98 g/mol
InChI Key: HFDIJTIPFVXOED-UHFFFAOYSA-N
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Description

Contextualization of Halogenated α,β-Unsaturated Ketones in Synthetic Chemistry

Halogenated α,β-unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond, and also bearing one or more halogen atoms. fiveable.me This structural arrangement results in a molecule with multiple reactive sites, making these compounds highly valuable in synthetic organic chemistry. wikipedia.org The conjugated system of the α,β-unsaturated ketone leads to delocalized electrons, which enhances the reactivity of the molecule compared to its saturated counterparts. fiveable.me

The presence of halogen atoms further amplifies the synthetic utility of these ketones. Halogens are good leaving groups, and their position on the carbon skeleton dictates the compound's reactivity towards nucleophiles and its participation in various coupling reactions. Alpha-halogenated ketones, for instance, are known to react with nucleophiles to form a wide array of useful products. wikipedia.org The electron-withdrawing nature of halogens increases the electrophilicity of nearby carbon atoms, making them susceptible to nucleophilic attack. These compounds serve as precursors for more complex molecules, including various heterocyclic compounds and other functionalized systems. libretexts.orglibretexts.org The synthesis of α,β-unsaturated ketones can be achieved through the dehydrobromination of α-bromo ketones, highlighting the importance of halogenated ketones as key intermediates. libretexts.org

Significance of 1,4-Dichloro-3-buten-2-one as a Reactive Intermediate and Building Block

This compound, with its specific arrangement of functional groups, is a potent and versatile building block in organic synthesis. Its structure, featuring a reactive α,β-unsaturated ketone system and two chlorine atoms, provides multiple points for chemical modification. The (Z)-isomer of this compound and its derivatives can be synthesized via the rhodium-complex-catalyzed addition of chloroacetyl chloride derivatives to terminal alkynes. nih.govresearchgate.net

The compound's reactivity is demonstrated in its use as a precursor for a variety of other molecules. For example, it can undergo nucleophilic substitution reactions where one or both chlorine atoms are replaced. The reaction with sodium phenoxide or sodium phenyl sulfide (B99878) shows that the substitution of a chlorine atom can occur preferentially at the cis position, depending on the reaction conditions. researchgate.net Furthermore, its structural isomers and related dichlorobutenes are pivotal in industrial processes, such as the synthesis of chloroprene, which is a monomer for synthetic rubbers like Neoprene. wikipedia.org The related compound, 1,4-dichloro-2-butene, is a known intermediate for producing adiponitrile, butane-1,4-diol, and tetrahydrofuran (B95107). nih.govlookchem.com

An efficient, large-scale synthesis method involves the Friedel-Crafts condensation of acetyl chloride and vinylidene chloride to produce 4,4,4-trichloro-2-butanone, which is then dehydrohalogenated to yield 4,4-dichloro-3-buten-2-one. thieme-connect.comthieme-connect.com This accessibility enhances its significance as a building block for more complex chemical structures.

Table 1: Synthesis and Reactions of Dichlorobutenone Derivatives

Reactants Catalyst/Reagents Product Key Findings Reference(s)
Chloroacetyl chloride derivatives, terminal alkynes Rh(acac)(CO)(AsPh₃) (Z)-1,4-dichloro-3-buten-2-one derivatives Catalyzed addition reaction with diverse synthetic reactivity. nih.gov
Acetyl chloride, vinylidene chloride (1,1-dichloroethylene) 1. Friedel-Crafts condensation 2. Triethylamine (B128534) 4,4-dichloro-3-buten-2-one Efficient, large-scale synthesis via a trichlorinated intermediate. thieme-connect.comthieme-connect.com
4,4-dichloro-3-buten-2-one, sodium phenoxide/phenyl sulfide Varies Phenylthio or phenoxy substituted butenone Reaction course depends on medium basicity and reactant addition order; preferential cis substitution. researchgate.net

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and its isomers spans several key domains within organic chemistry, primarily focusing on the development of new synthetic methodologies and the construction of complex molecular architectures.

One major area of research is its use in cyclization and cycloaddition reactions to form heterocyclic compounds. The multiple reactive sites allow for intramolecular and intermolecular reactions to construct rings. For instance, its isomer 4,4-dichlorobut-3-en-2-one (B6150990) is widely used in cyclization reactions to synthesize pyrazoles. Similarly, related dichlorobutenes are precursors to various heterocycles. wikipedia.org Research has also explored [3+3] cyclocondensations of related dichlorobutenones with 1,3-bis(silyloxy)-1,3-butadienes to create highly substituted phenols and salicylates. researchgate.net

Another significant research domain is the study of its reactivity with various nucleophiles . The substitution of its chlorine atoms is a key focus. Studies have detailed its reactions with amines, where the internal chlorine atom of a related trichloro-butenone is replaced, accompanied by a prototropic rearrangement to form aminodichlorobutenones. researchgate.net The reaction of 1,1,4,4-tetrachloro-3-buten-2-one with 3,5-dimethylpyrazole (B48361) and subsequent treatment with amines demonstrates the controlled, stepwise substitution of leaving groups to build complex acyclic structures. researchgate.net

Finally, the development of novel catalytic methods for the synthesis of this compound and its derivatives is an active area of investigation. The use of rhodium complexes to catalyze the addition of chloroacetyl chlorides to alkynes is a prime example, offering regio- and stereoselective control over the product's geometry. nih.govresearchgate.net These catalytic systems are crucial for providing efficient access to these valuable synthetic intermediates.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4,4-Dichloro-3-buten-2-one
(Z)-1,4-Dichloro-3-buten-2-one
(E)-1,4-Dichloro-3-buten-2-one
3,4-Dichloro-3-buten-2-one
1,4-Dichloro-2-butene
3,4-Dichlorobut-1-ene
1,1-Dichloro-4-ethoxy-3-buten-2-one
1,1,4,4-Tetrachloro-3-buten-2-one
3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one
4,4,4-Trichloro-2-butanone
3-Amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-one
1,1-Dichloro-4,4-bis-(3,5-dimethyl-1-pyrazolyl)-3-buten-2-one
α-Bromo ketone
Acetyl chloride
Adiponitrile
Butane-1,4-diol
Chloroprene
Chloroacetyl chloride
3,5-Dimethylpyrazole
1,3-Bis(silyloxy)-1,3-butadiene
Sodium phenoxide
Sodium phenyl sulfide
Tetrahydrofuran
Triethylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

IUPAC Name

1,4-dichlorobut-3-en-2-one

InChI

InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2

InChI Key

HFDIJTIPFVXOED-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=CCl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dichloro 3 Buten 2 One

Established Synthetic Routes to 1,4-Dichloro-3-buten-2-one

The synthesis of this compound and its derivatives has been approached through several established chemical transformations. These methods often rely on the reaction of carefully selected precursors that can be controllably chlorinated and functionalized.

One notable method involves the rhodium-catalyzed addition reaction of chloroacetyl chloride derivatives with terminal alkynes. This reaction has been shown to produce (Z)-1,4-dichloro-3-buten-2-one derivatives. researchgate.net The process is catalyzed by a rhodium complex, Rh(acac)(CO)(AsPh₃), and demonstrates a specific stereoselectivity, favoring the Z-isomer. researchgate.net The reaction mechanism is dependent on the concentrations of the rhodium complex and the chloroacetyl chloride derivative, but not the alkyne. researchgate.net

Another established, though less direct, route involves the dehydrohalogenation of a precursor molecule, 1,4-dichloro-2-butanone. This elimination reaction, typically mediated by a base, introduces the carbon-carbon double bond to form the conjugated enone system.

A related synthesis for the isomer 4,4-dichloro-3-buten-2-one involves a two-step process starting with a Friedel-Crafts condensation. In this synthesis, acetyl chloride and vinylidene chloride react in dichloromethane (B109758) to yield 4,4,4-trichloro-2-butanone. thieme-connect.comthieme-connect.com This intermediate is then dehydrohalogenated using triethylamine (B128534) to produce 4,4-dichloro-3-buten-2-one in high yield. thieme-connect.comthieme-connect.com While this produces an isomer, the fundamental reaction steps—acylation followed by elimination—represent a classic strategy in the synthesis of halogenated butenones.

Exploration of Novel Synthetic Approaches for this compound

Research into the synthesis of this compound and its analogs continues to evolve, with novel approaches focusing on efficiency, selectivity, and the use of new catalytic systems.

A significant advancement is the chlorinative dimerization of terminal alkynes using trichloroacetyl chloride as the chlorine source. researchgate.net This reaction, catalyzed by rhodium complexes, stereoselectively produces (Z,Z)-1,4-dichloro-1,3-butadienes, which are structurally related to the target compound and highlight modern catalytic methods for creating dichlorinated structures. researchgate.net Screening of ligands for this type of transformation has revealed that sterically bulky and electron-donating phosphine (B1218219) ligands can lead to nearly quantitative yields. researchgate.net

Another area of exploration involves the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines. This reaction results in the substitution of the internal chlorine atom and is accompanied by a prototropic allyl rearrangement to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net While this produces a derivative, it showcases the unique reactivity of related polychlorinated butenones and suggests pathways for creating functionalized analogs from a common precursor.

The use of microwave-assisted organic synthesis represents a modern technique that could be applied to accelerate reactions such as the dehydrohalogenation step or the initial acylation, potentially leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, ligand, solvent, temperature, and base.

In the rhodium-catalyzed synthesis of (Z)-1,4-dichloro-3-buten-2-one derivatives, ligand selection is paramount. researchgate.net Research has shown that using sterically bulky and electron-donating ligands, such as trimesitylphosphine, results in high-yielding reactions. researchgate.net The choice of solvent and temperature also plays a crucial role in controlling reaction kinetics and minimizing side product formation.

For dehydrohalogenation reactions, such as the conversion of 1,4-dichloro-2-butanone to the target butenone, the choice and concentration of the base are critical. A strong base is required to induce elimination, but excessively harsh conditions can lead to undesired side reactions. The reaction temperature is also a key variable; for example, in the synthesis of the isomer 4,4-dichloro-3-buten-2-one, heating with 20% w/v aqueous potassium hydroxide (B78521) (KOH) at 60–70°C for 2–4 hours is effective. Using a solvent system like an ethanol/water mixture can improve the solubility of the reactants and lead to a more homogeneous and efficient reaction.

The table below summarizes the optimization of a related dimerization reaction, illustrating the impact of various parameters on yield and diastereoselectivity, which is a common practice in developing synthetic methods.

Table 1: Optimization of Dimerization of a 4,4-dichloro-2-butenoate Derivative

Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent Temp (°C) Yield (%) dr
1 CuCl (5) Xantphos (5) K₃PO₄ (2.0) Dioxane 100 50 88:12
2 CuCl (5) Xantphos (5) NaOt-Bu (1.0) Dioxane 100 79 93:7
3 CuCl (5) Xantphos (5) NaOt-Bu (1.0) THF 100 45 92:8
4 CuCl (5) Xantphos (5) NaOt-Bu (1.0) CH₂Cl₂ 100 <5 n.d.

Data adapted from a study on a related compound to illustrate optimization principles. beilstein-journals.org The diastereomeric ratio (dr) was determined by GC analysis. beilstein-journals.org n.d. = not determined.

Scalable Synthetic Approaches for Industrial and Large-Scale Production of this compound

For industrial applications, synthetic routes must be not only high-yielding but also cost-effective, safe, and scalable. The synthesis of the related isomer, 4,4-dichloro-3-buten-2-one, via the Friedel-Crafts condensation of acetyl chloride and vinylidene chloride followed by dehydrohalogenation has been described as an efficient, large-scale process. thieme-connect.comthieme-connect.com

The key features that make this process scalable include:

Readily Available Starting Materials: Acetyl chloride and vinylidene chloride are common industrial chemicals. thieme-connect.com

Efficient Reactions: The Friedel-Crafts reaction and the subsequent dehydrohalogenation both proceed in excellent yield. thieme-connect.com

Simple Workup: The dehydrohalogenation with triethylamine produces triethylammonium (B8662869) chloride, which can be removed, and the final product can be isolated efficiently. thieme-connect.com

When scaling up chemical processes, careful consideration must be given to heat management, especially in exothermic steps like a Friedel-Crafts reaction or quenching procedures. acs.org For industrial production, replacing certain reagents to avoid gas evolution, such as using an alternative to sodium bicarbonate for quenching, can enhance safety during large-scale operations. acs.org The development of continuous-flow reactor technology also offers a promising strategy for scaling up, providing better control over reaction temperature and time, which can lead to improved safety and productivity. nih.gov

Elucidation of Reactivity and Reaction Mechanisms of 1,4 Dichloro 3 Buten 2 One

Electrophilic Reaction Pathways of the Unsaturated Ketone Moiety

The α,β-unsaturated ketone, or enone, is a conjugated system. While typically reactive towards nucleophiles, its interaction with electrophiles is also a key aspect of its chemistry.

Electrophilic addition to alkenes is a fundamental reaction, but in the case of 1,4-dichloro-3-buten-2-one, the reaction is less straightforward. The presence of the electron-withdrawing carbonyl group deactivates the carbon-carbon double bond towards electrophilic attack compared to a simple alkene. However, under forcing conditions or with potent electrophiles, addition reactions can occur. For instance, the addition of halogens like bromine (Br₂) or hydrogen halides (like HBr) can proceed. libretexts.orgmsu.edu The reaction mechanism typically involves the formation of a carbocation intermediate. libretexts.orgmsu.edu The initial attack of the electrophile (E⁺) can lead to a resonance-stabilized allylic carbocation, which can then be attacked by the nucleophile (Nu⁻) at different positions, potentially leading to both 1,2- and 1,4-addition products. libretexts.org

The carbon-carbon double bond in this compound is part of a conjugated system, which extends to the carbonyl group. The electronegative oxygen atom polarizes the system, withdrawing electron density from the double bond and making it electron-deficient. libretexts.org This deactivation makes typical electrophilic additions, such as those seen with simple alkenes, more difficult. The electrophilicity of the double bond is significantly reduced, meaning stronger electrophiles or catalytic activation are often necessary to induce a reaction. msu.edu The primary role of the double bond in this context is to act as a conduit for electronic effects and to provide a framework for conjugate additions, which are a more dominant reaction pathway for this type of molecule. libretexts.org

Nucleophilic Reaction Pathways

Nucleophilic attack is the most significant and widely studied reaction pathway for this compound. The molecule presents several electrophilic centers: the carbonyl carbon (C2), the β-carbon of the double bond (C4), and the carbon bearing the allylic chlorine (C1).

Direct addition of a nucleophile to the carbonyl carbon is known as 1,2-addition. makingmolecules.com This pathway is generally favored by strong, "hard" nucleophiles that are also strong bases, such as organolithium reagents or Grignard reagents. libretexts.orgmakingmolecules.com The reaction is often irreversible and kinetically controlled. makingmolecules.com The nucleophile attacks the electrophilic carbonyl carbon directly, breaking the C=O π-bond and forming a tetrahedral intermediate, which upon workup yields an alcohol. For this compound, this would result in the formation of a dichlorinated tertiary alcohol.

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org This 1,4-addition pathway is favored by "soft," less basic nucleophiles like cuprates (Gilman reagents), enolates, amines, and thiols. libretexts.orglibretexts.org The electron-withdrawing effect of the carbonyl group makes the β-carbon (C4) electrophilic. libretexts.org The nucleophile adds to this β-carbon, and the resulting charge is delocalized onto the oxygen atom, forming an enolate intermediate. makingmolecules.com This enolate is then protonated, typically at the α-carbon, to yield the final product. makingmolecules.com

Research has shown that this compound readily undergoes conjugate addition. For example, its reaction with sodium p-tolylthiolate proceeds rapidly and cleanly. nih.gov Similarly, copper-catalyzed dimerization reactions of related 4,4-dichloro-2-butenoic acid derivatives proceed via a diastereoselective conjugate addition of a generated lithium enolate onto a second molecule of the starting material. beilstein-journals.org

The two chlorine atoms in this compound exhibit different reactivities towards nucleophilic substitution.

Vinylic Chlorine (at C4): The chlorine atom attached directly to the double bond is a vinylic halide. These are generally unreactive towards standard SN1 and SN2 reactions due to the high energy of the vinylic carbocation (for SN1) and the steric hindrance and strength of the sp² C-Cl bond (for SN2). However, substitution can occur via an addition-elimination mechanism, particularly with strong nucleophiles that first undergo conjugate addition. nih.gov Studies on related dichlorovinyl ketones with nucleophiles like sodium p-tolylthiolate show that substitution at the vinylic position does occur. nih.gov

Allylic Chlorine (at C1): The chlorine at the C1 position is an allylic halide. Allylic halides are highly reactive towards nucleophilic substitution through both SN2 and SN1 pathways because the transition states and intermediates are stabilized by resonance with the adjacent double bond. cloudfront.net

SN2' Mechanism: A notable pathway for allylic systems is the SN2' reaction. In this concerted mechanism, the nucleophile attacks the γ-carbon (C3) of the double bond, causing the π-bond to shift and the leaving group at the α-position (the chlorine at C1) to be expelled. masterorganicchemistry.com This results in a formal "1,4-substitution." This pathway is competitive with the direct SN2 attack at C1. The choice between SN2 and SN2' depends on factors like the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, a related compound, with amines results in the replacement of the internal (vinylic) chlorine atom, which is accompanied by a prototropic rearrangement. researchgate.net This highlights the complex interplay of substitution and rearrangement pathways available to these molecules.

Data Tables

Table 1: Reactivity of this compound with Different Nucleophile Types

Nucleophile TypeFavored Reaction PathwayProduct Type
Hard Nucleophiles (e.g., R-Li)1,2-Addition (Direct Carbonyl Attack)Tertiary Alcohol
Soft Nucleophiles (e.g., R₂CuLi, Thiols)1,4-Addition (Conjugate Addition)Substituted Ketone
Various NucleophilesNucleophilic Substitution (SN2, SN2')Substituted Alkene

Table 2: Comparison of Nucleophilic Substitution Mechanisms at Chlorine Positions

MechanismPositionDescriptionKey Features
SN2 C1 (Allylic)Concerted backside attack by the nucleophile. masterorganicchemistry.comInversion of configuration; second-order kinetics. masterorganicchemistry.com
SN1 C1 (Allylic)Stepwise mechanism via a resonance-stabilized allylic carbocation.Racemization possible; first-order kinetics.
Addition-Elimination C4 (Vinylic)Nucleophilic conjugate addition followed by elimination of the chloride ion. nih.govRetention or inversion possible.
SN2' C3/C1Nucleophile attacks the double bond at C3, displacing the leaving group at C1. masterorganicchemistry.comAllylic rearrangement; product has a shifted double bond.

Radical Reactions and Their Mechanistic Implications

While ionic pathways often dominate the chemistry of α,β-unsaturated ketones, radical mechanisms offer alternative and synthetically valuable transformations. For this compound, radical reactions can be initiated, although they are less common than polar reactions. The presence of weak C-Cl bonds and an electron-deficient π-system provides sites for radical initiation and propagation.

Mechanistically, a radical process could be initiated by the homolytic cleavage of a C-Cl bond, particularly the allylic chloride at the C4 position, which would lead to a resonance-stabilized radical intermediate. Alternatively, radical initiators can add to the double bond. For instance, a domino dehydrochlorination/radical-based alkyl-alkyl cross-coupling reaction has been reported for β-chloro ketones, which proceed through the in situ generation of α,β-unsaturated ketone intermediates. organic-chemistry.org Control experiments using radical scavengers like TEMPO in related systems have been used to confirm or rule out radical pathways. rsc.org In many cases, these experiments show that radical processes are not involved, suggesting that ionic pathways are more favorable. rsc.org However, iron-catalyzed radical carboazidation and diazidation of α,β-unsaturated carbonyl compounds have been successfully developed, demonstrating that under the right catalytic conditions, radical pathways can be harnessed for selective bond formation. bohrium.com

Pericyclic Reactions and Cycloaddition Chemistry of the this compound Scaffold

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for ring formation. wikipedia.org The this compound scaffold, with its electron-deficient double bond, is a potential candidate for cycloaddition reactions, a principal class of pericyclic reactions. numberanalytics.com

Diels-Alder Reactions: In the context of the [4+2] Diels-Alder cycloaddition, this compound would act as the dienophile. wikipedia.orgbritannica.comiitk.ac.in The electron-withdrawing ketone and chlorine substituents activate the double bond, making it more reactive towards electron-rich dienes. masterorganicchemistry.com The reaction is expected to form a six-membered cyclohexene (B86901) ring with a high degree of stereospecificity. The regioselectivity would be governed by the electronic and steric properties of both the diene and the dienophile.

[3+2] Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. numberanalytics.comuchicago.edubeilstein-journals.org Analogous compounds like 1,4-dichloro-2-butene have been shown to participate in 1,3-dipolar cycloadditions with nitrones to yield isoxazolidine (B1194047) adducts, which are precursors to valuable proline derivatives. researchgate.net This demonstrates the utility of the dichlorinated butene scaffold in such transformations. The reaction of this compound with dipoles like azides or nitrile oxides would be expected to produce functionalized five-membered heterocycles.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The multiple reactive sites in this compound—the carbonyl carbon, the α-carbon, the β-carbon, and the two chlorine-bearing carbons—make selectivity a critical aspect of its chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with nucleophiles, attack can occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).

Regioselectivity describes the preference for reaction at one position over another. miracosta.edu In nucleophilic additions, the choice between the C2 and C4 positions is a key regiochemical question. The electron-withdrawing effects of the chlorine atoms enhance the electrophilicity of the β-carbon, often favoring 1,4-addition. In cycloaddition reactions, the orientation of the reactants determines the substitution pattern on the resulting ring. For example, formal [3+3] cyclocondensations of related 1,1-dichloro-3-buten-2-ones with 1,3-bis(silyloxy)-1,3-butadienes proceed with good regioselectivity to form highly substituted phenols. researchgate.net

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In a notable example, the copper-catalyzed dimerization of related 4,4-dichloro-2-butenoic acid derivatives proceeds with excellent diastereoselectivity, yielding densely functionalized products that can be converted to chlorocyclopropanes. beilstein-journals.org The choice of catalyst and solvent was found to be crucial in controlling both chemo- and diastereoselectivity. beilstein-journals.org

Table 1: Selectivity in Reactions of Dichlorinated Butenone/Butenoate Systems
Reaction TypeSubstrateKey Reagent/CatalystObserved SelectivityProduct TypeReference
DimerizationAlkyl 4,4-dichloro-2-butenoatesCu/NHC catalyst, B₂(pin)₂High Chemo-, Regio-, and DiastereoselectivityDensely functionalized aliphatic chains beilstein-journals.org
[3+3] Cyclocondensation1,1-dichloro-4-ethoxy-3-buten-2-one1,3-Bis(silyloxy)-1,3-butadienes, TiCl₄Good-to-very-good RegioselectivitySubstituted salicylates researchgate.net
[3+2] Dipolar Cycloaddition(Z)-1,4-dichloro-2-buteneMenthone-derived nitroneHigh StereoselectivityDichlorinated isoxazolidines researchgate.net

Kinetic Versus Thermodynamic Control in this compound Reactivity

The outcome of reactions involving this compound can be dictated by whether the conditions favor the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). wikipedia.orgpressbooks.pub This principle is particularly relevant for addition reactions to the conjugated enone system.

Kinetic Product: At lower temperatures, reactions are often irreversible, and the major product is the one that forms via the lowest activation energy pathway. libretexts.org For α,β-unsaturated ketones, direct addition of a nucleophile to the electrophilic carbonyl carbon (1,2-addition) is typically faster.

Thermodynamic Product: At higher temperatures, the initial addition steps can become reversible, allowing equilibrium to be established. libretexts.org Under these conditions, the most stable product will predominate. The 1,4-conjugate addition product, which retains the stable carbonyl group and forms a new C-C or C-heteroatom bond, is generally the thermodynamically favored product. libretexts.org

This concept is well-established for the deprotonation of unsymmetrical ketones to form enolates, where sterically hindered bases at low temperatures favor the kinetic enolate, while stronger, non-bulky bases under equilibrium conditions favor the more stable thermodynamic enolate. masterorganicchemistry.com For this compound, reaction conditions such as temperature, solvent, and the nature of the nucleophile can be manipulated to selectively favor either the kinetic (1,2-addition) or thermodynamic (1,4-addition) product.

Table 2: General Principles of Kinetic vs. Thermodynamic Control in Enone Addition
Control TypeReaction ConditionsFavored PathwayProduct CharacteristicsReference
Kinetic ControlLow temperature, irreversible conditions1,2-Addition (to C=O)Forms faster (lower activation energy) wikipedia.orglibretexts.org
Thermodynamic ControlHigher temperature, reversible conditions1,4-Addition (to C=C)More stable (lower overall energy) wikipedia.orglibretexts.org

Catalytic Activation and Transformation Mechanisms involving this compound

Catalysis plays a pivotal role in enhancing the reactivity and controlling the selectivity of transformations involving this compound and related structures. Various catalytic systems, including transition metals and organocatalysts, can be employed.

Transition Metal Catalysis:

Rhodium complexes have been used to catalyze the addition of chloroacetyl chloride derivatives to terminal alkynes, affording (Z)-1,4-dichloro-3-buten-2-one derivatives with high regio- and stereoselectivity. researchgate.net

Copper catalysis , particularly with N-heterocyclic carbene (NHC) ligands, has proven effective for the dimerization of related 4,4-dichloro-2-butenoic acid derivatives. beilstein-journals.org The proposed mechanism involves the formation of a copper-allenylidene intermediate that undergoes nucleophilic attack by a second molecule of the dichloride.

Iron oxide catalysts have been investigated for the isomerization of related dichlorobutenes, such as the conversion of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene. researchgate.net The activity is enhanced by the presence of mixed oxidation states (Fe(II) and Fe(III)). researchgate.net

Ruthenium catalysts are used in cross-metathesis reactions involving related compounds like cis-1,4-dichloro-2-butene, demonstrating the utility of this scaffold in C-C bond forming metathesis reactions. mdpi.com

Organocatalysis: The α,β-unsaturated ketone moiety is a classic substrate for organocatalytic activation. Chiral amines can react with the enone to form nucleophilic enamine or dienamine intermediates, enabling a wide range of asymmetric transformations.

Table 3: Catalytic Systems for Transformations of Dichlorinated Butene Scaffolds
Catalyst SystemTransformationSubstrateProposed Activation/MechanismReference
Rh(acac)(CO)(AsPh₃)Synthesis of (Z)-γ-chloro-α-oxo-β,γ-unsaturated ketonesTerminal alkynes and α-keto acid chloridesCoordination and insertion researchgate.net
Cu/NHC ComplexesDimerizationAlkyl 4,4-dichloro-2-butenoatesFormation of copper-allenylidene intermediate beilstein-journals.org
Fe₂O₃/TiO₂Isomerization3,4-dichloro-1-buteneInvolves breaking of C-Cl bond, facilitated by mixed Fe oxidation states researchgate.net
Ru-Hoveyda-Grubbs typeCross-Metathesiscis-1,4-dichloro-2-buteneFormation of Ruthenium-alkylidene (metathesis cycle) mdpi.com

1,4 Dichloro 3 Buten 2 One As a Versatile Building Block in Complex Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

The electrophilic nature of the carbon-carbon double bond, combined with the presence of good leaving groups (chlorine atoms) at both the α- and vinylic positions, makes 1,4-dichloro-3-buten-2-one an exceptional precursor for the synthesis of a wide range of heterocyclic compounds. It can react with various dinucleophiles to construct five- and six-membered rings containing oxygen, nitrogen, and sulfur atoms.

While direct, documented examples of this compound in furan (B31954) synthesis are not abundant in readily available literature, its structure is amenable to classical heterocyclic synthesis strategies. The Paal-Knorr furan synthesis, a cornerstone method, typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Although this compound is not a 1,4-dicarbonyl itself, it can be envisioned as a synthon for such structures. For instance, its reaction with a β-dicarbonyl compound, such as acetylacetone, in the presence of a base could proceed via initial substitution of the α-chlorine followed by an intramolecular cyclization and elimination sequence to furnish highly substituted furan derivatives. This potential pathway highlights the latent versatility of the butenone scaffold for accessing oxygen-containing heterocycles.

The reaction of this compound with nitrogen-based nucleophiles is a well-established route to various nitrogen-containing heterocycles. A prominent example is the synthesis of pyrazoles. The reaction of β-dichlorovinyl ketones with hydrazine (B178648) derivatives is an effective method for preparing functionally substituted pyrazoles. chemprob.org In this reaction, this compound reacts with hydrazine hydrate (B1144303) or substituted hydrazines in a cyclocondensation reaction. The process typically involves initial attack by the hydrazine at the carbonyl carbon or via conjugate addition, followed by intramolecular cyclization and elimination of hydrogen chloride and water to yield the aromatic pyrazole (B372694) ring. This method provides a direct and efficient entry to 3-methyl-5-chloromethyl-1H-pyrazole derivatives, which are valuable intermediates for further functionalization. chemprob.orgresearchgate.netnih.gov

Table 1: Synthesis of Pyrazoles from this compound

Reactant 1Reactant 2ProductConditionsKey Feature
This compoundHydrazine Hydrate (N₂H₄·H₂O)3-Methyl-5-chloromethyl-1H-pyrazoleTypically in an alcohol solvent, may involve a base.Direct formation of the pyrazole core via cyclocondensation. chemprob.org
This compoundSubstituted Hydrazines (R-NHNH₂)1-Substituted-3-methyl-5-chloromethylpyrazolesVaries depending on hydrazine reactivity.Allows for the introduction of a substituent at the N1 position of the pyrazole ring. researchgate.net

The reactivity of the α-chloro and vinylic chloro groups also extends to the synthesis of sulfur-containing heterocycles. A classic and highly plausible application is the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.org This method involves the reaction of an α-haloketone with a thiourea (B124793). The C1-position of this compound is an α-chloroketone moiety, making it an ideal substrate for this transformation. The reaction with thiourea would lead to the formation of a 2-amino-4-methyl-5-(dichlorovinyl)thiazole derivative. orgsyn.orgresearchgate.net This reaction proceeds by initial S-alkylation of the thiourea, followed by cyclization and dehydration to afford the thiazole ring, a privileged scaffold in medicinal chemistry. nih.gov

Furthermore, reactions with other sulfur nucleophiles are also feasible. For example, reaction with sodium sulfide (B99878) could potentially lead to the formation of thiophene (B33073) derivatives through a double substitution and cyclization pathway, analogous to the Paal-Knorr thiophene synthesis. wikipedia.org

Table 2: Plausible Synthesis of Thiazoles from this compound

Reactant 1Reactant 2Plausible ProductReaction TypeKey Feature
This compoundThiourea (H₂NCSNH₂)2-Amino-4-(2,2-dichlorovinyl)-5-methylthiazoleHantzsch Thiazole SynthesisUtilizes the α-chloroketone functionality to build the thiazole ring. organic-chemistry.orgorgsyn.org

Application in Carbon-Carbon Bond-Forming Reactions

Beyond its utility in forming heterocycles, this compound is a valuable substrate for constructing complex carbon frameworks through modern carbon-carbon bond-forming methodologies.

The presence of a vinylic chloride makes this compound a suitable electrophile for palladium-catalyzed cross-coupling reactions. Current time information in Bangalore, IN. These reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for forming new carbon-carbon bonds. libretexts.orgresearchgate.netorganic-chemistry.org

In a potential Suzuki-Miyaura coupling, the vinylic chloride at the C4 position could be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would lead to the formation of a 4-aryl-4-chloro-3-buten-2-one derivative, effectively replacing a chlorine atom with a new carbon substituent while retaining other functionalities for further transformations.

Similarly, the Heck reaction offers another avenue for C-C bond formation. semanticscholar.orgntu.edu.sgliverpool.ac.uk The reaction of this compound with an alkene, catalyzed by a palladium complex, could result in the formation of a new, more complex dienone system. The feasibility of such reactions is supported by studies on analogous fluorinated compounds; for example, 3-fluoro-3-buten-2-one reacts smoothly with aryl iodides under Heck conditions to produce 3-fluorobenzalacetones with high stereoselectivity. mdpi.com This suggests that this compound would be a competent partner in similar cross-coupling scenarios.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.comresearchgate.netmdpi.com The diverse reactivity of this compound makes it an attractive component for designing novel MCRs. Research has shown that 1,1-dichloro-3-buten-2-ones can participate in formal [3+3] cyclocondensation reactions. researchgate.net When reacted with 1,3-bis(trimethylsilyloxy)-1,3-butadienes (which serve as 1,3-dianion equivalents), these dichlorobutenones act as 1,3-dielectrophiles. This reaction provides a regioselective pathway to highly substituted and functionalized phenols, demonstrating a powerful application of the dichlorobutenone scaffold in a one-pot, complexity-building transformation. researchgate.net This strategy allows for the rapid assembly of complex aromatic systems from simple, acyclic precursors.

Derivatization and Functionalization Strategies for Advanced Molecular Architectures

The compound this compound serves as a highly versatile electrophilic building block in organic synthesis. Its reactivity is characterized by the presence of an α,β-unsaturated ketone system and two chlorine atoms, which act as leaving groups. This unique combination of functional groups allows for a multitude of derivatization strategies, enabling the construction of complex molecular frameworks.

Key functionalization approaches revolve around nucleophilic substitution and cycloaddition reactions. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making the molecule susceptible to nucleophilic attack. Nucleophiles can react at several positions, leading to a variety of products. For instance, the chlorine atoms can be displaced by other functional groups through nucleophilic substitution reactions. A study on the reaction of 4,4-dichloro-3-buten-2-one with sodium p-tolylthiolate demonstrated that nucleophilic substitution occurs rapidly and cleanly, yielding a mixture of stereoisomeric products. nih.gov This highlights the potential for stereocontrolled synthesis depending on the reaction conditions and the nature of the nucleophile.

More advanced architectures are accessible through cyclization and condensation reactions. Formal [3+3] cyclocondensation reactions between 1,3-dielectrophiles like 1,1-dichloro-3-buten-2-ones and 1,3-bis(silyloxy)-1,3-butadienes provide a regioselective pathway to highly substituted and functionalized phenols. researchgate.netresearchgate.net This method is particularly powerful for creating aromatic rings that are not easily accessible through other synthetic routes. A specific application involves the reaction with 1,1-dichloro-4-ethoxy-3-buten-2-ones to prepare 6-formylsalicylates after a subsequent transformation of the dichloromethyl group. researchgate.net

Furthermore, recent research has shown that derivatives of this compound can undergo novel catalytic reactions. For example, 4,4-dichloro-2-butenoic acid derivatives, when treated with bis(pinacolato)diboron (B136004) under copper catalysis, undergo a rare dimerization process. beilstein-journals.org This reaction yields densely functionalized products with high chemo-, regio-, and diastereoselectivity. These complex dimeric structures serve as versatile intermediates for the subsequent stereoselective synthesis of highly substituted chlorocyclopropanes, demonstrating a pathway to intricate aliphatic ring systems. beilstein-journals.org

The table below summarizes key derivatization strategies for butenone scaffolds.

Table 1: Derivatization and Functionalization Reactions
Reaction Type Reagents Resulting Architecture Source(s)
Nucleophilic Substitution Sodium p-tolylthiolate Thioether-substituted butenones nih.gov
[3+3] Cyclocondensation 1,3-Bis(silyloxy)-1,3-butadienes Highly substituted functionalized phenols researchgate.netresearchgate.net
Dimerization/Cyclopropanation Bis(pinacolato)diboron (Cu-catalyzed) Densely functionalized chlorocyclopropanes beilstein-journals.org

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology. It aims to generate collections (libraries) of structurally diverse small molecules that cover a broad area of chemical space. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS emphasizes the creation of molecular skeletal diversity, varying not just the peripheral substituents but the core framework of the molecules. scispace.comscispace.com

This compound and its analogs are valuable starting materials for DOS due to their multiple, orthogonally reactive functional groups. The presence of two distinct chlorine atoms, a ketone, and a double bond allows a single precursor to be channeled into divergent reaction pathways, leading to a variety of different molecular scaffolds. This ability to generate skeletal diversity from a common starting material is a hallmark of a successful DOS campaign. scispace.com

The functionalization strategies discussed previously are directly applicable to the construction of chemical libraries. For instance, the [3+3] cyclocondensation with various 1,3-bis(silyloxy)-1,3-butadienes can be used to produce a library of substituted phenols, which are important structures in medicinal chemistry. researchgate.net By varying both the butenone precursor and the diene, a wide array of aromatic compounds can be generated.

Similarly, the susceptibility of the dichlorovinyl ketone moiety to a range of nucleophiles (e.g., amines, thiols) allows for the creation of libraries based on nucleophilic substitution. nih.gov The reaction with different nucleophiles introduces building block diversity, while subsequent intramolecular reactions can lead to different heterocyclic systems, thereby generating scaffold diversity. The synthesis of various heterocyclic compounds, which are prevalent in FDA-approved drugs, is a key application area. nih.govcem.com The use of this compound as a precursor for heterocycles like pyrazoles is one such example.

The table below illustrates how this compound can be used in diversity-oriented synthesis to generate distinct molecular scaffolds.

Table 2: Application in Diversity-Oriented Synthesis (DOS)
Reaction Pathway Key Reagents Resulting Core Scaffold (Skeletal Diversity) Source(s)
[3+3] Cyclocondensation Substituted 1,3-Bis(silyloxy)-1,3-butadienes Substituted Phenols/Salicylates researchgate.netresearchgate.netresearchgate.net
Nucleophilic Substitution / Cyclization Amines, Hydrazines Substituted Butenones, Pyrazoles
Dimerization / Rearrangement Copper/Diboron Catalysts Functionalized Cyclopropanes beilstein-journals.org

By leveraging these divergent reaction pathways, chemists can efficiently generate libraries of complex and diverse molecules starting from the relatively simple this compound, facilitating the discovery of new biologically active compounds.

Computational and Theoretical Investigations of 1,4 Dichloro 3 Buten 2 One

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the distribution of electrons and the nature of chemical bonds within a molecule.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. nih.gov For molecules similar to 1,4-dichloro-3-buten-2-one, DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-31+G**, are employed to investigate their properties. nih.gov For instance, in a study on a related dichlorovinyl ketone, DFT calculations were used to explore the transition states of nucleophilic substitution reactions. nih.gov These calculations can reveal the influence of substituents on the electronic properties and reactivity of the molecule. wisc.edu

DFT calculations are also used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding a molecule's stability and reactivity. nih.gov The energies of these frontier orbitals provide insights into the molecule's ability to donate or accept electrons.

Ab initio and post-Hartree-Fock methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties. Methods like Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory are used to study molecular structures and vibrational spectra. researchgate.net For example, in studies of similar organic molecules, ab initio calculations have been used to explain experimental reactivity in reactions like Diels-Alder additions by analyzing the frontier molecular orbitals (FMOs). scielo.org.mx Comparing results from different levels of theory, such as HF, MP2, and DFT, allows for a comprehensive understanding of the molecule's electronic structure and bonding. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like this compound, which has a flexible backbone, multiple conformers can exist due to rotation around single bonds. Computational methods are used to find the most stable conformers by optimizing the molecular geometry to a minimum energy state. acs.org

In a computational study of a nucleophilic substitution on 4,4-dichloro-3-buten-2-one, several conformations of the enone, including s-cis and s-trans forms, were considered to locate the lowest-energy transition states. nih.gov The relative stability of different conformers can significantly influence the outcome of a reaction. lumenlearning.com

Below is a table showcasing typical data obtained from geometry optimization of a related molecule, 4-(3,4-dichlorophenyl)-3-buten-2-one, using computational methods.

ParameterValue
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
IUPAC Name4-(3,4-dichlorophenyl)but-3-en-2-one
InChIInChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3
InChIKeyHSKXQSBYMAGOIH-UHFFFAOYSA-N
Canonical SMILESCC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Data sourced from PubChem for a related compound, 4-(3,4-dichlorophenyl)-3-buten-2-one. nih.gov

Vibrational Spectroscopy Predictions and Experimental Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. libretexts.org By calculating the vibrational spectrum of this compound, each predicted frequency can be assigned to a specific molecular motion, such as stretching, bending, or twisting of bonds. iapaar.com

These theoretical predictions are often scaled to better match experimental data, which can be affected by factors like the physical state of the sample and intermolecular interactions. iapaar.com The comparison between calculated and experimental vibrational spectra is a powerful tool for confirming the structure of a molecule and understanding its bonding characteristics. researchgate.net For example, DFT calculations have been successfully used to assign the vibrational bands of various organic molecules, with methods like B3LYP often showing good agreement with experimental results. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants, intermediates, and products.

By calculating the energy of a molecule at various points along a reaction coordinate, an energetic profile, or potential energy surface, can be constructed. researchgate.net This profile reveals the energy barriers (activation energies) that must be overcome for a reaction to proceed, as well as the relative energies of any intermediates and the final products. researchgate.netnih.gov

For example, a computational study of a nucleophilic substitution on 4,4-dichloro-3-buten-2-one investigated the reaction of the molecule with sodium p-tolylthiolate. nih.gov The study used DFT calculations to map out the reaction pathway and found that the stereoselectivity of the reaction was not determined by the energies of the transition states alone, but by dynamic effects on the potential energy surface after the transition state. nih.gov Such studies highlight the power of computational methods to provide a detailed understanding of reaction mechanisms that goes beyond simple transition state theory. nih.gov

Below is an example of a data table that could be generated from such a study, showing the relative energies of different species along a reaction pathway.

SpeciesMethodRelative Energy (kcal/mol)
ReactantsB3LYP/6-31+G 0.0
Transition State 1B3LYP/6-31+G+15.2
IntermediateB3LYP/6-31+G -5.7
Transition State 2B3LYP/6-31+G+12.8
ProductsB3LYP/6-31+G**-20.1
Note: This is a hypothetical data table for illustrative purposes.

Solvent Effects on Reaction Mechanisms

The role of the solvent in chemical reactions is a critical area of study, as solvent molecules can significantly influence reaction rates, pathways, and the stability of reactants, transition states, and products. For a multifunctional compound like this compound, which possesses both electrophilic and nucleophilic centers, understanding solvent effects is paramount for controlling its reactivity. Computational chemistry offers powerful tools to dissect these complex interactions at a molecular level. weebly.com

Theoretical treatments of solvent effects have advanced significantly, employing various quantum-chemical methods and computational strategies. weebly.com These models can be broadly categorized into explicit and implicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For instance, in a substitution reaction involving this compound, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby accelerating the reaction. PCM calculations can quantify this stabilization energy.

Explicit Solvent Models: These models involve including a specific number of individual solvent molecules in the calculation. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Hybrid QM/MM Models: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating the reacting species with high-level quantum mechanics and the surrounding solvent molecules with less demanding molecular mechanics. researchgate.net This approach has been successfully used to elucidate solvent effects in other systems, showing, for example, that rate accelerations in some reactions are due to the poorer solvation of the reactant in aprotic solvents compared to the transition state. researchgate.net

For this compound, computational studies would typically investigate how different solvents influence the energetics of various potential reaction pathways, such as SN2 substitution at the C1 or C4 positions, Michael addition at the double bond, or more complex rearrangements. The choice of solvent could dictate the preferred reaction channel. For example, a palladium-catalyzed isomerization of a related compound, (Z)-1,4-diacetoxy-2-butene, showed markedly different reaction courses and product distributions in tetrahydrofuran (B95107) (THF) versus dimethylformamide (DMF), highlighting the crucial role of the solvent and the nature of the intermediates. researchgate.net Computational analysis can help rationalize these observations by calculating the free energy profiles of the reaction in different solvent environments.

Computational ModelDescriptionTypical Application for this compound
Polarizable Continuum Model (PCM)Solvent is treated as a uniform polarizable medium. Computationally efficient.Screening various solvents to predict general trends in reaction rates and equilibria.
Explicit Solvent ModelIncludes a finite number of individual solvent molecules in the calculation.Investigating specific hydrogen bonds between protic solvents and the carbonyl oxygen.
QM/MM (Hybrid Model)Reacting core is treated with quantum mechanics (QM), surrounding solvent with molecular mechanics (MM). researchgate.netModeling reactions in large solvent boxes to accurately capture both specific and bulk solvent effects on transition states. researchgate.net

Reactivity Prediction and Rational Design of Novel Transformations

Computational chemistry is not only a tool for explaining observed phenomena but also a predictive engine for discovering new reactions. By calculating the properties of molecules and modeling reaction pathways, it is possible to predict the reactivity of compounds like this compound and rationally design new synthetic transformations.

Reactivity Prediction: The reactivity of this compound is governed by its electronic structure. Density Functional Theory (DFT) is a widely used method to probe this structure and predict reactivity. researchgate.net Key indicators derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. scielo.org.mx For this compound, the LUMO distribution would indicate the most likely sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity Indices: DFT can be used to calculate indices such as electrophilicity and nucleophilicity, which quantify the molecule's propensity to act as an electrophile or nucleophile. researchgate.net

By analyzing these properties, chemists can predict how this compound will behave with various reagents. For example, DFT calculations could predict whether a given nucleophile would preferentially attack the carbonyl carbon, the C4 position (via vinylogous substitution), or the C1 position. acs.org

Rational Design of Novel Transformations: Armed with predictive models, chemists can move to the rational design of new reactions. This involves computationally screening potential reactants and catalysts to identify conditions that favor a desired outcome.

One area of interest is the use of this compound derivatives as building blocks in complex syntheses. For instance, (Z)-1,4-dichloro-3-buten-2-one derivatives have been synthesized via a rhodium-catalyzed addition of chloroacetyl chloride derivatives to terminal alkynes, and these products are noted to display diverse reactivities for further synthetic elaboration. Computational studies can guide the development of such catalytic systems by modeling the catalytic cycle, identifying the rate-determining step, and predicting how modifications to the ligand or catalyst would affect efficiency and selectivity.

Furthermore, computational tools can be used to design entirely new transformations. For example, one could explore the potential for this compound to participate in cycloaddition reactions. DFT calculations could predict the feasibility and stereoselectivity of a Diels-Alder reaction where the butenone acts as the dienophile. scielo.org.mxmdpi.com Similarly, the potential for photochemical [2+2] cycloadditions could be evaluated by calculating excited state properties. The rational design process allows for the in silico testing of numerous hypotheses, saving significant time and resources in the laboratory. nih.gov This approach has been successfully applied to design new antiviral agents and optimize catalysts for other challenging transformations. nih.gov

Potential TransformationKey Reactive Site(s)Computational Method for Prediction/DesignInformation Gained
Nucleophilic SubstitutionC1, C4DFT, QM/MMReaction barriers, transition state geometries, solvent effects. researchgate.net
Michael AdditionC3FMO Analysis, DFTRegioselectivity, reaction feasibility with various nucleophiles. scielo.org.mx
Diels-Alder CycloadditionC=C double bondDFTActivation energies, stereoselectivity, thermodynamic stability of products. mdpi.com
Catalytic Cross-CouplingC-Cl bondsDFTModeling catalytic cycles, ligand design, predicting product selectivity.

Lack of Scientific Data Prevents Detailed Analysis of this compound's Environmental Fate

A thorough review of available scientific literature reveals a significant lack of data on the environmental transformation and degradation pathways of the chemical compound this compound. Despite targeted searches for its abiotic and biotic degradation mechanisms, including photochemical transformations, hydrolysis, oxidation, reductive dehalogenation, and microbial degradation, no specific research findings or detailed studies for this particular compound could be located.

The explicit structure of the requested article requires in-depth, scientifically accurate information for each outlined section and subsection. This includes detailed research findings and data tables on the mechanisms of how this compound behaves and breaks down in various environmental compartments.

Due to the absence of this essential information in published scientific and environmental literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Fulfilling the request would necessitate speculation or the extrapolation of data from related but distinct compounds, which would violate the core requirement of focusing strictly on this compound.

Therefore, the generation of the requested article on the "Environmental Transformation and Degradation Pathways of this compound" cannot be completed at this time.

Environmental Transformation and Degradation Pathways of 1,4 Dichloro 3 Buten 2 One

Biotic Transformation Mechanisms

Enzymatic Biotransformations

The enzymatic biotransformation of 1,4-dichloro-3-buten-2-one is not extensively documented in scientific literature. However, based on its chemical structure as a chlorinated α,β-unsaturated ketone, several enzymatic pathways can be inferred from studies on analogous compounds. The primary enzymatic reactions likely to be involved in its biotransformation are reduction of the carbon-carbon double bond and conjugation with glutathione (B108866) (GSH). nih.govnih.govwashington.edunih.gov

One of the key enzymatic pathways for α,β-unsaturated ketones is the reduction of the double bond to yield the corresponding saturated ketone. nih.gov This reaction is often catalyzed by reductases found in the cytosolic fraction of various tissues, including the liver, lungs, and kidneys. nih.gov These enzymes typically utilize NADPH as a cofactor. nih.gov In the context of this compound, this would result in the formation of 1,4-dichloro-2-butanone.

Another critical biotransformation pathway for electrophilic compounds like α,β-unsaturated ketones is conjugation with glutathione, a reaction that can be either spontaneous or catalyzed by glutathione S-transferases (GSTs). washington.edunih.gov This process serves as a major detoxification mechanism in many organisms. nih.gov The α,β-unsaturated ketone moiety in this compound is a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of glutathione. nih.gov This conjugation would lead to the formation of a glutathione S-conjugate. nih.gov The presence of chlorine atoms on the molecule may also provide sites for nucleophilic substitution by glutathione, potentially leading to the displacement of a chloride ion. researchgate.net

Furthermore, enzymes involved in the degradation of chlorinated aliphatic compounds could play a role. nih.gov These include dehalogenases, which catalyze the removal of halogen atoms from organic compounds. frontiersin.org Both hydrolytic and reductive dehalogenation mechanisms are known to be carried out by various microorganisms. nih.govresearchgate.netresearchgate.net

Table 1: Plausible Enzymatic Biotransformation Reactions of this compound

Reaction TypeEnzyme Class (Example)Potential Product
Double Bond ReductionReductase1,4-dichloro-2-butanone
Glutathione ConjugationGlutathione S-transferase (GST)Glutathione S-conjugate of this compound
DehalogenationDehalogenaseChlorinated butenone derivatives with fewer chlorine atoms

Identification and Fate of Environmental Transformation Products

Specific environmental transformation products of this compound have not been explicitly identified in the available literature. However, based on the predicted enzymatic biotransformations and general chemical degradation pathways for similar compounds, a number of potential products can be postulated.

The reduction product, 1,4-dichloro-2-butanone, would likely exhibit different environmental behavior than the parent compound. Its increased saturation may alter its partitioning behavior in soil and water. Further degradation of this saturated ketone could occur through various microbial pathways.

The glutathione conjugate, being more polar and water-soluble, would be more mobile in aqueous environments. nih.gov Glutathione conjugates are often further metabolized through the mercapturate pathway, leading to the formation of cysteine and N-acetylcysteine conjugates, which are then excreted. nih.gov

Abiotic degradation processes such as hydrolysis could also contribute to the transformation of this compound in the environment. mdpi.comnih.gov The ester-like character of the ketone in the presence of the electron-withdrawing chlorine atoms might make it susceptible to hydrolysis, potentially leading to the cleavage of the carbon-chlorine bonds or alteration of the ketone group.

The fate of these transformation products is crucial for a complete environmental risk assessment. While some transformation reactions lead to detoxification, others can result in the formation of metabolites with equal or even greater toxicity than the parent compound. For instance, while glutathione conjugation is generally a detoxification pathway, some glutathione conjugates of halogenated compounds have been shown to exhibit toxicity. nih.gov

Table 2: Predicted Environmental Transformation Products of this compound and their Potential Fate

Potential Transformation ProductFormation PathwayPotential Subsequent Fate
1,4-dichloro-2-butanoneEnzymatic reductionFurther microbial degradation
Glutathione S-conjugateGlutathione conjugationMetabolism via mercapturate pathway, increased water solubility and mobility
Monochloro- or hydroxy-butenone derivativesDehalogenation (enzymatic or abiotic)Further degradation or transformation
Products of hydrolysisAbiotic hydrolysisFurther breakdown into smaller organic molecules

Modeling of Environmental Persistence and Mobility

Modeling the environmental persistence and mobility of this compound is essential for predicting its environmental concentrations and potential for exposure. Due to the lack of specific experimental data for this compound, modeling efforts would rely on Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models that utilize its physicochemical properties. nih.gov

Key parameters that would be used in such models include:

Octanol-water partition coefficient (Kow): This parameter predicts the tendency of a chemical to partition between organic matter (like soil or sediment) and water. A higher Kow suggests lower mobility in water and a higher potential for bioaccumulation.

Vapor pressure: This determines the likelihood of the compound to volatilize from soil and water surfaces into the atmosphere.

Water solubility: This influences its transport in surface and groundwater.

Henry's Law constant: This relates the concentration of the compound in the air to its concentration in water, providing an indication of its tendency to partition between these two phases.

Environmental fate models, such as multimedia fugacity models, can be used to predict the distribution of the chemical in different environmental compartments (air, water, soil, sediment). nih.gov These models incorporate data on emission rates, transport processes (like advection and diffusion), and transformation rates (both biotic and abiotic).

The persistence of this compound in the environment would be estimated by its degradation half-life in various media. Biodegradation rates, if they can be estimated from data on similar chlorinated ketones or α,β-unsaturated ketones, would be a critical input for these models. nih.govresearchgate.net The potential for both aerobic and anaerobic degradation would need to be considered, as the degradation pathways for chlorinated compounds can vary significantly depending on the redox conditions. researchgate.net

The mobility of this compound in soil and groundwater would be influenced by its adsorption to soil organic carbon, which can be estimated using its Kow value. Models such as the Groundwater Ubiquity Score (GUS) can provide a preliminary assessment of its leaching potential.

Given the halogenated and unsaturated nature of this compound, it is crucial that any modeling effort considers the potential for the formation of persistent and mobile transformation products. nih.gov

Table 3: Key Parameters for Modeling the Environmental Fate of this compound

ParameterSignificance for Modeling
Octanol-water partition coefficient (Kow)Predicts sorption to soil/sediment and bioaccumulation potential.
Vapor PressureDetermines volatilization from surfaces.
Water SolubilityInfluences transport in aquatic systems.
Henry's Law ConstantGoverns air-water partitioning.
Biodegradation Rate ConstantsDetermines persistence in soil and water.
Hydrolysis Rate ConstantsDetermines abiotic degradation in water.

Based on a comprehensive review of available scientific literature, there is no specific information available for the chemical compound “this compound.” The search results consistently refer to related but structurally different compounds, primarily “1,4-dichloro-2-butene” and its isomers.

Therefore, it is not possible to provide the requested article on the advanced analytical methodologies for the characterization and quantitation of “this compound” as outlined. The required data on its chromatographic separation, spectroscopic structural elucidation, and mass spectrometric analysis does not appear in the public domain.

Should you wish to receive information on a different, documented chemical compound, please provide the correct chemical name, and a detailed article can be generated.

Advanced Analytical Methodologies for Characterization and Quantitation of 1,4 Dichloro 3 Buten 2 One

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of 1,4-Dichloro-3-buten-2-one, primarily due to its ability to provide highly accurate mass measurements. This capability is instrumental in determining the elemental composition of the compound and its metabolites or degradation products. The high resolving power of HRMS instruments allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is particularly important when analyzing complex samples.

For this compound, with a molecular formula of C₄H₄Cl₂O, the theoretical exact mass can be calculated with high precision. HRMS instruments can measure this mass with errors in the parts-per-million (ppm) range, which significantly increases the confidence in the identification of the compound. This high accuracy is crucial for distinguishing it from other co-eluting compounds that may have the same nominal mass but different elemental formulas.

Table 1: Illustrative HRMS Data for this compound (Note: This data is illustrative to demonstrate the principles of HRMS.)

ParameterValue
Theoretical Monoisotopic Mass 137.9640
Measured Mass 137.9638
Mass Error (ppm) -1.45
Resolving Power 60,000
Inferred Elemental Composition C₄H₄³⁵Cl₂O

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is an essential technique for the structural elucidation of this compound and for its sensitive and selective quantification. In an MS/MS experiment, the molecular ion of the compound is first isolated and then subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for the molecule.

The fragmentation of α,β-unsaturated ketones in MS/MS typically involves characteristic pathways such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, the presence of two chlorine atoms will result in a distinctive isotopic pattern for the precursor ion and its fragment ions, which is a powerful diagnostic tool in mass spectrometry. The relative abundance of the isotopes (³⁵Cl and ³⁷Cl) can be used to confirm the presence and number of chlorine atoms in the molecule and its fragments.

Table 2: Plausible MS/MS Fragmentation Data for this compound (Note: This data is hypothetical and based on general fragmentation patterns of similar compounds.)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
138103[M-Cl]⁺
13875[M-C₂H₂Cl]⁺
13849[CH₂Cl]⁺

Coupled Analytical Systems

To analyze complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique. This "hyphenated" approach allows for the separation of individual components in a sample before they are introduced into the mass spectrometer for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds, including halogenated hydrocarbons and ketones. In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they are introduced into the mass spectrometer.

For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The mass spectrometer can be operated in either full-scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For some carbonyl compounds, derivatization may be employed to improve their thermal stability and chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of polar and thermally labile compounds. In LC-MS, the sample is dissolved in a solvent and then separated based on the components' interactions with the stationary and mobile phases of the LC column. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

For this compound, which is a polar compound, reversed-phase LC with a C18 column would be a common choice. LC-MS offers the advantage of being able to analyze the compound directly without the need for derivatization, which is sometimes required for GC-MS analysis of carbonyl compounds. The high sensitivity and selectivity of LC-MS make it an ideal technique for trace-level analysis in complex matrices.

Quantitative Analysis Methodologies

Accurate quantification of this compound is essential in many applications. The most common methodologies for quantitative analysis in chromatography and mass spectrometry are based on the use of calibration standards.

External Standard Calibration: In this method, a series of standard solutions containing known concentrations of the analyte are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve.

Internal Standard Calibration: The internal standard method involves adding a known amount of a different compound (the internal standard) to all samples, standards, and blanks. The internal standard should be a compound that is chemically similar to the analyte but does not interfere with its analysis. The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This method is particularly useful for correcting for variations in sample preparation and instrument response.

Calibration Curves: A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the response of the analytical instrument. It is a fundamental tool for quantitative analysis. A linear regression is typically used to fit a line to the data points, and the equation of the line is then used to calculate the concentration of the analyte in unknown samples.

Table 3: Example of a Calibration Curve Data for this compound using an Internal Standard (Note: This data is for illustrative purposes.)

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
112,500100,0000.125
563,000102,0000.618
10128,000101,0001.267
25315,00099,0003.182
50620,000100,5006.169

Q & A

Basic: What are the key physicochemical properties of 1,4-dichloro-3-buten-2-one, and how do they influence experimental design?

Methodological Answer:
The compound (CAS 69711-44-0) has a molecular formula C₄H₄Cl₂O, molecular weight 138.98 g/mol, density ~1.286 g/cm³, and boiling point ~192.3°C at 760 mmHg . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions requiring high solubility) and purification methods (e.g., distillation below 192°C to prevent decomposition). The low flash point (74.4°C) necessitates inert atmosphere use during high-temperature reactions .

Basic: How can researchers synthesize this compound, and what are common yield optimization strategies?

Methodological Answer:
Synthesis often involves chlorination of 3-buten-2-one using Cl₂ or SOCl₂ under controlled conditions. Yield optimization requires monitoring reaction stoichiometry (e.g., excess Cl₂ for complete substitution) and temperature (20–40°C to avoid side reactions like polymer formation). Post-synthesis, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) can isolate the product with >90% purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS : For volatile compound analysis, using a DB-5 column and electron ionization to confirm molecular ion peaks at m/z 138 (M⁺) and fragment patterns (e.g., Cl⁻ loss at m/z 103) .
  • ¹H/¹³C NMR : In CDCl₃, expect signals at δ 6.2 ppm (vinyl protons) and δ 180–190 ppm (ketone carbon). Discrepancies in NMR data may arise from solvent polarity or impurities, necessitating iterative purification .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
The compound has a permissible exposure limit (PEL) of 400 mg/m³ . Use fume hoods, PPE (nitrile gloves, goggles), and real-time air monitoring. In case of exposure, immediate decontamination with water and medical consultation are required. Storage should be in amber glass under nitrogen to prevent hydrolysis .

Advanced: How do stereochemical considerations impact the reactivity of this compound in synthesis?

Methodological Answer:
The compound’s α,β-unsaturated ketone structure allows for regioselective reactions (e.g., Michael additions). However, competing pathways (e.g., allylic chlorination) may arise due to resonance stabilization of the enone system. Computational modeling (DFT) can predict reactive sites, while chiral catalysts (e.g., L-proline derivatives) enable enantioselective transformations .

Advanced: What environmental persistence data exist for this compound, and how can its degradation pathways be modeled?

Methodological Answer:
As a chlorinated VOC, its atmospheric lifetime is influenced by OH radical reactions. Environmental fate modeling (e.g., EPI Suite) estimates a half-life of ~15 days in air. Hydrolysis studies in buffered solutions (pH 7–9) show degradation to dichloroacetone, monitored via LC-MS/MS .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Discrepancies in NMR/GC-MS data (e.g., unexpected peaks) may stem from isomerization or impurities. Triangulate results using:

  • 2D NMR (COSY, HSQC) : To confirm coupling networks.
  • High-resolution MS : To rule out isotopic interference.
  • Control experiments : Re-synthesize under stricter anhydrous conditions to exclude hydrate formation .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:
It serves as a precursor in benzodiazepine derivatives (e.g., via [4+2] cycloadditions with amines) and α-chloroketone intermediates for antibiotics. Reaction optimization includes microwave-assisted synthesis (100°C, 30 mins) to enhance regioselectivity .

Advanced: How can researchers assess regulatory compliance for large-scale use of this compound?

Methodological Answer:
Compliance requires adherence to:

  • OSHA PELs : 400 mg/m³ .
  • EPA TSCA : Reporting thresholds for industrial releases.
  • Waste disposal : Incineration with scrubbing to prevent HCl emissions. Documented risk assessments must include ecotoxicity data (e.g., Daphnia magna LC₅₀) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites on the enone system. Molecular dynamics simulations can predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics, validated experimentally via stopped-flow UV-Vis spectroscopy .

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